4-[(2-phenylacetyl)amino]-N-[4-[6-[[4-[(2-phenylacetyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]benzamide -

4-[(2-phenylacetyl)amino]-N-[4-[6-[[4-[(2-phenylacetyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]benzamide

Catalog Number: EVT-5265610
CAS Number:
Molecular Formula: C43H34N6O4
Molecular Weight: 698.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax

Compound Description: Venetoclax (ABT-199) is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor currently used for treating several blood cancers. It undergoes hepatic metabolism, primarily involving enzymatic oxidation on the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction. Unchanged venetoclax is the major drug-related material in circulation.

Venetoclax N-oxide (VNO)

Compound Description: VNO is a potential oxidative impurity of Venetoclax. It is formed by oxidation of the piperazine nitrogen in Venetoclax.

Relevance: VNO is structurally related to 4-[(phenylacetyl)amino]-N-{4-[6-({4-[(phenylacetyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide through the presence of a benzamide moiety in both compounds. The N-oxide functionality in VNO highlights a potential oxidative modification that could occur on the nitrogen atoms within the piperazine or benzimidazole rings of the target compound.

Venetoclax Hydroxylamine Impurity (VHA)

Compound Description: VHA is another potential oxidative impurity of Venetoclax formed via a Meisenheimer rearrangement of VNO.

Relevance: While VHA is not directly structurally analogous to 4-[(phenylacetyl)amino]-N-{4-[6-({4-[(phenylacetyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide, its formation through the rearrangement of VNO suggests that similar rearrangements could potentially occur with the target compound. This highlights the need to consider potential degradation pathways and rearrangements during the synthesis and storage of the target compound.

4-(4-{[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl]benzamide (Navitoclax)

Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor used in conjunction with a CDK5 inhibitor (analog 24) to synergistically inhibit cell growth and induce apoptosis in pancreatic cancer cell lines.

Relevance: Similar to Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA), Navitoclax is also structurally related to 4-[(phenylacetyl)amino]-N-{4-[6-({4-[(phenylacetyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}benzamide through the presence of a benzamide moiety. This shared structural feature connects these compounds, and the research on Navitoclax may provide insights into the potential biological activity and pharmacological properties of the target compound, especially given its role in apoptosis induction.

Properties

Product Name

4-[(2-phenylacetyl)amino]-N-[4-[6-[[4-[(2-phenylacetyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]benzamide

IUPAC Name

4-[(2-phenylacetyl)amino]-N-[4-[6-[[4-[(2-phenylacetyl)amino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]benzamide

Molecular Formula

C43H34N6O4

Molecular Weight

698.8 g/mol

InChI

InChI=1S/C43H34N6O4/c50-39(25-28-7-3-1-4-8-28)44-33-19-13-31(14-20-33)42(52)46-35-17-11-30(12-18-35)41-48-37-24-23-36(27-38(37)49-41)47-43(53)32-15-21-34(22-16-32)45-40(51)26-29-9-5-2-6-10-29/h1-24,27H,25-26H2,(H,44,50)(H,45,51)(H,46,52)(H,47,53)(H,48,49)

InChI Key

TYTXSCZFWKGTEP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(N4)C=C(C=C5)NC(=O)C6=CC=C(C=C6)NC(=O)CC7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(N4)C=C(C=C5)NC(=O)C6=CC=C(C=C6)NC(=O)CC7=CC=CC=C7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.